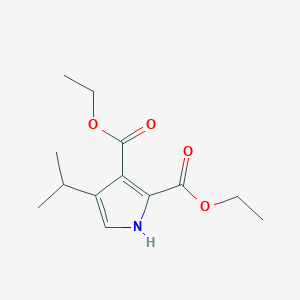
Diethyl 4-(propan-2-yl)-1H-pyrrole-2,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 4-(propan-2-yl)-1H-pyrrole-2,3-dicarboxylate is a nitrogen-containing heterocyclic compound. It features a pyrrole ring substituted with diethyl ester groups and an isopropyl group. Compounds with pyrrole rings are significant in various fields, including pharmaceuticals, organic materials, and natural products, due to their diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-(propan-2-yl)-1H-pyrrole-2,3-dicarboxylate typically involves the Knorr pyrrole synthesis. This method starts with the condensation of an α-amino ketone with a β-dicarbonyl compound under acidic conditions. The reaction proceeds through cyclization and subsequent esterification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
Diethyl 4-(propan-2-yl)-1H-pyrrole-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,3-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrole-2,3-dicarboxylic acids, while reduction can produce diethyl 4-(propan-2-yl)-1H-pyrrole-2,3-dimethanol.
科学研究应用
Diethyl 4-(propan-2-yl)-1H-pyrrole-2,3-dicarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
作用机制
The mechanism by which diethyl 4-(propan-2-yl)-1H-pyrrole-2,3-dicarboxylate exerts its effects involves interactions with specific molecular targets. The pyrrole ring can interact with enzymes or receptors, modulating their activity. The ester groups may also play a role in enhancing the compound’s solubility and bioavailability .
相似化合物的比较
Similar Compounds
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: Similar structure but with methyl groups instead of an isopropyl group.
Diethyl 4-methyl-1H-pyrrole-2,3-dicarboxylate: Contains a methyl group instead of an isopropyl group.
Uniqueness
Diethyl 4-(propan-2-yl)-1H-pyrrole-2,3-dicarboxylate is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interactions with molecular targets and potentially unique biological effects .
属性
CAS 编号 |
388113-98-2 |
|---|---|
分子式 |
C13H19NO4 |
分子量 |
253.29 g/mol |
IUPAC 名称 |
diethyl 4-propan-2-yl-1H-pyrrole-2,3-dicarboxylate |
InChI |
InChI=1S/C13H19NO4/c1-5-17-12(15)10-9(8(3)4)7-14-11(10)13(16)18-6-2/h7-8,14H,5-6H2,1-4H3 |
InChI 键 |
FPYGHTJWCJOAGU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(NC=C1C(C)C)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


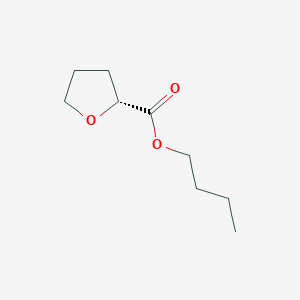
![2-[5-(5-Nitrothiophen-2-yl)penta-2,4-dien-1-ylidene]-2H-1,3-benzodithiole](/img/structure/B14258304.png)
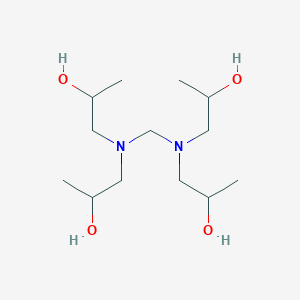
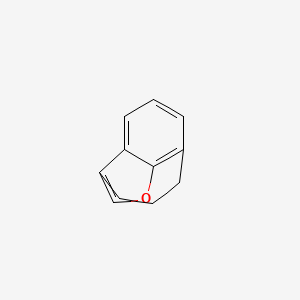
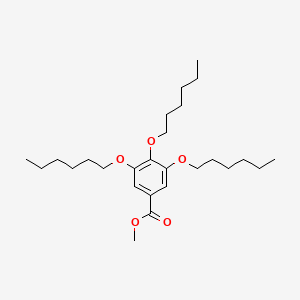
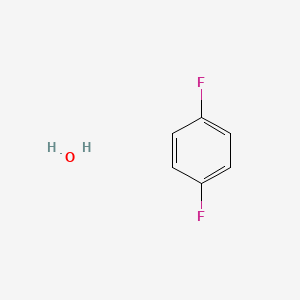
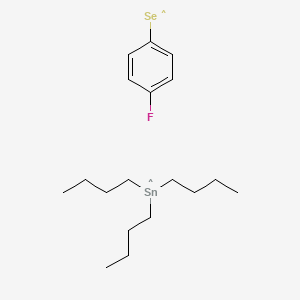
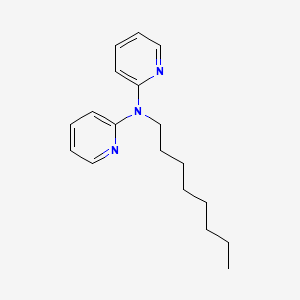
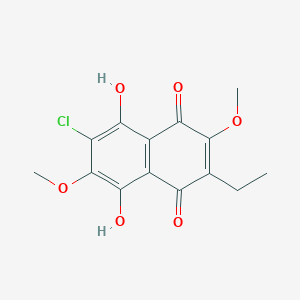
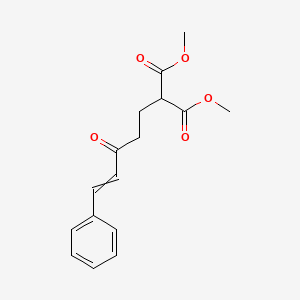
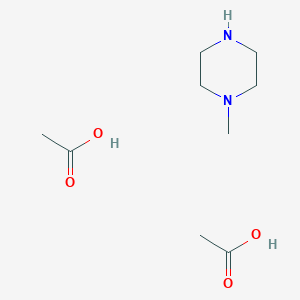
![Methyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}-3-nitrobenzoate](/img/structure/B14258365.png)


